Colchicine
Overview
Description
Colchicine is an alkaloid used to prevent or treat attacks of gout (also called gouty arthritis). This condition is caused by too much uric acid in the blood. An attack of gout occurs when uric acid causes inflammation (pain, redness, swelling, and heat) in a joint . Colchicine does not cure gout, but it will help prevent gout attacks .
Synthesis Analysis
Colchicine is derived biosynthetically from)-autumnaline. This biosynthetic pathway occurs by means of a coupling reaction phenolic that leads to the intermediate isoandrocymbine . A concise and highly enantioselective synthesis of colchicine has been developed, which uses an intramolecular oxidopyrylium-mediated [5 + 2] cycloaddition reaction as a key step for efficient formation of the challenging tricyclic 6-7-7 core .Molecular Structure Analysis
Colchicine is an alkaloid extracted from the colchicum autumnale plant, having molecular formula C22H25NO6, and consists of three rings . The 3D structure of colchicine has been studied using molecular docking analysis based on the 3D structure of intestinal tight junction protein ZO-1 .Chemical Reactions Analysis
Colchicine modulates multiple pro- and antiinflammatory pathways associated with gouty arthritis. It prevents microtubule assembly and thereby disrupts inflammasome activation, microtubule-based inflammatory cell chemotaxis, generation of leukotrienes and cytokines, and phagocytosis .Physical And Chemical Properties Analysis
Colchicine has a density of 1.3±0.1 g/cm3, a boiling point of 726.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 106.6±0.4 cm3, and it has a molar volume of 318.1±5.0 cm3 .Scientific Research Applications
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Oncology
- Summary of Application : Colchicine has been identified as a potential drug for the treatment of various types of cancer, including osteosarcoma . It has been found to reduce the viability of cancer cells and inhibit their migration and invasion .
- Methods of Application : Colchicine’s anti-cancer effects were studied using human osteosarcoma cell lines, U2OS and Saos-2. The antiproliferative effects were determined using a clonogenic assay, and reactive oxygen species (ROS) production and apoptosis were measured by flow cytometry .
- Results : Colchicine was found to reduce the viability of Saos-2 and U2OS cells in a concentration-dependent manner. It also significantly inhibited colony-forming ability and induced ROS production and apoptosis .
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Immunology
- Summary of Application : Colchicine has been used to treat various autoinflammatory diseases, such as familial Mediterranean fever and Behçet’s disease . It has also shown potential in managing inflammation in adults with obesity and metabolic syndrome .
- Methods of Application : The anti-inflammatory effects of colchicine are mainly due to its ability to inhibit the assembly of microtubules, which play a crucial role in the inflammatory response .
- Results : Colchicine has been found to reduce concentrations of multiple inflammatory molecules, including C-reactive protein, interleukin 6, and resistin .
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Cardiology
- Summary of Application : Colchicine has been used in the treatment of various cardiovascular diseases, including acute and recurrent pericarditis, and coronary artery disease .
- Methods of Application : Colchicine’s effectiveness in cardiology is attributed to its anti-inflammatory properties, which reduce cardiovascular events through its effect on the IL-1β/IL-6/CRP pathway .
- Results : Clinical trials have demonstrated that colchicine reduces cardiovascular events by 31% among those with chronic coronary disease, and by 23% among those with recent myocardial infarction .
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Dermatology
- Summary of Application : Colchicine has been used to treat various dermatological diseases, including psoriasis, vasculitis, and other skin conditions .
- Methods of Application : The effectiveness of colchicine in dermatology is due to its anti-inflammatory properties, which help manage inflammation associated with various skin conditions .
- Results : Most studies reported good clinical results with colchicine treatment for various skin diseases .
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Gout Treatment
- Summary of Application : Colchicine is a well-known treatment for gout, a condition caused by too much uric acid in the blood .
- Methods of Application : Colchicine works by reducing the number of white blood cells which travel into the inflamed areas, thus helping break the cycle of inflammation and reducing the swelling and pain of the gout attack .
- Results : Colchicine has been found to be effective in preventing gout attacks for most people .
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Familial Mediterranean Fever Treatment
- Summary of Application : Colchicine is the only proven treatment for familial Mediterranean fever (FMF), a hereditary autoinflammatory disorder .
- Methods of Application : Colchicine is primarily effective as a prophylactic treatment for FMF attacks. It is recommended in all patients regardless of the frequency and intensity of attacks .
- Results : Majority of FMF patients respond to colchicine treatment, which distinguishes it from other inherited periodic fever syndromes .
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Epidermolysis Bullosa Acquisita Treatment
- Summary of Application : Colchicine has been used in the treatment of epidermolysis bullosa acquisita, a rare and severe skin disorder .
- Methods of Application : The effectiveness of colchicine in this condition is due to its anti-inflammatory properties, which help manage the inflammation associated with this skin disorder .
- Results : Most studies reported good clinical results with colchicine treatment for epidermolysis bullosa acquisita .
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Leucocytoclastic Vasculitis Treatment
- Summary of Application : Colchicine has been used in the treatment of leucocytoclastic vasculitis, a type of small vessel vasculitis .
- Methods of Application : The effectiveness of colchicine in this condition is due to its anti-inflammatory properties, which help manage the inflammation associated with this condition .
- Results : Most studies reported good clinical results with colchicine treatment for leucocytoclastic vasculitis .
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Aphthous Stomatitis Treatment
- Summary of Application : Colchicine has been used in the treatment of aphthous stomatitis, a common condition characterized by the repeated formation of benign and non-contagious mouth ulcers .
- Methods of Application : The effectiveness of colchicine in this condition is due to its anti-inflammatory properties, which help manage the inflammation associated with this condition .
- Results : A good therapeutic response to colchicine has been observed in both primary and recurrent aphthous stomatitis .
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COVID-19 Management
- Summary of Application : Colchicine has been studied for its potential role in the management of COVID-19 .
- Methods of Application : Colchicine inhibits the production of superoxide and the release of interleukins that stimulate the inflammatory cascade, which could potentially help manage the inflammation associated with COVID-19 .
- Results : This meta-analysis involved 16,488 patients; 8146 patients in the treatment group and 8342 patients in the control group. The results showed that colchicine resulted in a significant reduction in the mortality rate among patients received colchicine in comparison with placebo or standard care (RR 0.35, 95%CI: 0.15–0.79). Colchicine resulted in a significant decrease in the need for O2 therapy in patients with COVID-19 (RR 0.07, 95%CI 0.02–0.27, P = 0.000024) .
Safety And Hazards
Colchicine may cause serious side effects, including muscle pain or weakness, numbness or tingly feeling in your fingers or toes, pale or gray appearance of your lips, tongue, or hands, severe or ongoing vomiting or diarrhea, fever, chills, body aches, flu symptoms, or easy bruising, unusual bleeding, feeling weak or tired . It is also highly toxic and can be deadly in overdose .
Future Directions
The long-term use of colchicine is established for FMF and the prophylaxis of gout flares, but the safety and efficacy of repeat treatment for gout flares have not been evaluated . Most people take small amounts of it regularly for a long time (months or even years) to prevent severe attacks or other problems caused by inflammation .
properties
IUPAC Name |
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Record name | COLCHICINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4925 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024845 | |
Record name | Colchicine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998) | |
Record name | COLCHICINE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 22 mL water, 220 mL ether, 100 mL benzene; freely sol in alcohol or chloroform; practically insoluble in petroleum ether, SOL IN METHANOL; SLIGHTLY SOL IN CARBON TETRACHLORIDE, At 25 °C, 4.5 g/100 g water | |
Record name | COLCHICINE | |
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Record name | COLCHICINE | |
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Mechanism of Action |
... HUVEC cells were exposed to various concentrations of colchicine and were harvested at different time points. Ribonucleic acid was extracted, amplified, reverse transcribed and hybridized to complementary deoxyribonucleic acid microarrrays containing more than 40,000 probes to human expressed sequence tags. This approach enabled us to have a global look at the transcriptional response induced by colchicine treatment. Colchicine changed the expression of many genes in HUVEC cells following exposure to a concentration of 100 ng/ml or higher. Following short exposure (30 or 120 min), colchicine affected genes known to be involved in the cell cycle and its regulation. However, change in expression of genes involved in neutrophil migration or other inflammatory processes were observed mainly after 12 to 24 hr. The anti-inflammatory effect of colchicine may be mediated not only through direct interaction with microtubules but also through changes at the transcriptional level. This latter effect apparently requires a higher concentration and a longer time to occur., Colchicine, long used to treat gout, arrests microtubule assembly and inhibits many cellular functions. At micromolar concentrations, it suppresses monosodium urate crystal-induced NACHT-LRR-PYD-containing protein-3 (NALP3) inflammasome-driven caspase-1 activation, IL-1beta processing and release, and L-selectin expression on neutrophils. At nanomolar concentrations, colchicine blocks the release of a crystal-derived chemotactic factor from neutrophil lysosomes, blocks neutrophil adhesion to endothelium by modulating the distribution of adhesion molecules on the endothelial cells, and inhibits monosodium urate crystal-induced production of superoxide anions from neutrophils. Cyto-chrome P450 3A4, the multidrug transporter P-glycoprotein, and the drugs that bind these proteins influence its pharmacokinetics and pharmacodynamics. Trial evidence supports its efficacy in acute gout and in preventing gout flares, but it has narrow therapeutic index, and overdosage is associated with gastrointestinal, hepatic, renal, neuromuscular, and cerebral toxicity; bone marrow damage; and high mortality., The actions of colchicine were examined with the two-electrode voltage-clamp technique and radioligand binding assays in mouse and human 5-hydroxytryptamine(3A) receptors (5-HT(3A)Rs) expressed in Xenopus laevis oocytes. Colchicine inhibited 5-hydroxytryptamine (5-HT)-evoked currents in oocytes expressing mouse 5-HT(3A)Rs, with an IC(50) of 59.5 +/- 3 uM. In contrast to the mouse receptor, coapplication of colchicine with 5-HT (<1 uM) strongly enhanced 5-HT-evoked currents in oocytes expressing human 5-HT(3A)Rs. Colchicine applied alone did not induce a detectable current. In the presence of 0.5 microM 5-HT, the potentiation was concentration-dependent and reached the maximum (approximately 100%) when 750 microM colchicine was applied. However, colchicine-dependent inhibition can be observed at 5-HT concentrations > 1 uM. In oocyte membranes expressing mouse or human receptors, binding studies with colchicine (25 nM-1 mM) revealed no displacement of 1-methyl-N-((1R,3r,5S)-9-methyl-9 azabicyclo [3.3.1]nonan-3yl)-1H-indazole-3 carboxamide ([(3)H]BRL-43694), suggesting that actions of colchicine do not occur at the ligand binding domain. Functional effects of colchicine on both receptors occurred in the absence of preincubation and after cold temperature incubation, suggesting that the microtubule-depolymerizing effects of colchicine play no role in modulation of receptor function. Studies with interspecies chimeric receptors demonstrated that the distal one third of the N terminus is responsible for the bidirectional modulation by colchicine. Collectively, these results suggest that colchicine modulates receptor function through loops C and/or F through a gating mechanism., Colchicine exerts a variety of pharmacological effects, but how these occur or how they relate to its activity in gout is not well understood. It has antimitotic effects, arresting cell division in GI by interfering with microtubule and spindle formation (an effect shared with vinca alkaloids). This effect is greatest on cells with rapid turnover (e.g., neutrophils and GI epithelium). Although somewhat controversial, colchicine may alter neutrophil motility in ex vivo assays. Colchicine also renders cell membranes more rigid and decreases the secretion of chemotactic factors by activated neutrophils., For more Mechanism of Action (Complete) data for COLCHICINE (8 total), please visit the HSDB record page. | |
Record name | COLCHICINE | |
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Impurities |
Beta-lumicolchicine, Colchiceine, Colchicoside, N-deacetyl-N-formylcolchicine, For more Impurities (Complete) data for COLCHICINE (6 total), please visit the HSDB record page. | |
Record name | COLCHICINE | |
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Product Name |
Colchicine | |
Color/Form |
Pale yellow scales or powder; pale yellow needles when crystallized from ethyl acetate, Yellow plates from water + 1/2 mol of water of crystallization; yellow crystals from benzene | |
CAS RN |
64-86-8 | |
Record name | COLCHICINE | |
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Record name | Colchicine | |
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Record name | Acetamide, N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]- | |
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Record name | Colchicine | |
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Record name | Colchicine | |
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Record name | Colchicine | |
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Record name | COLCHICINE | |
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Melting Point |
288 to 302 °F (EPA, 1998), 142-150 °C | |
Record name | COLCHICINE | |
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URL | https://cameochemicals.noaa.gov/chemical/4925 | |
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Record name | COLCHICINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3044 | |
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